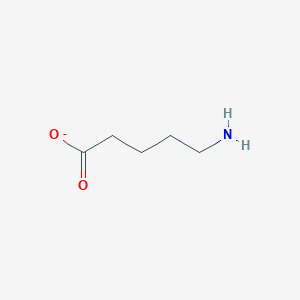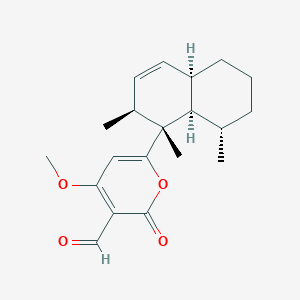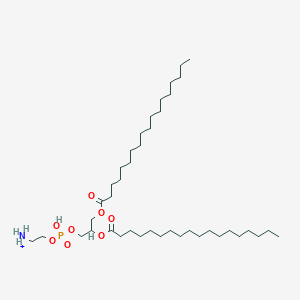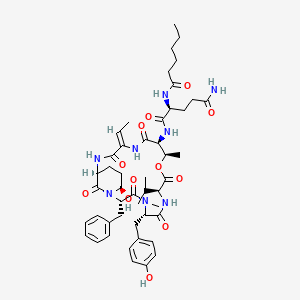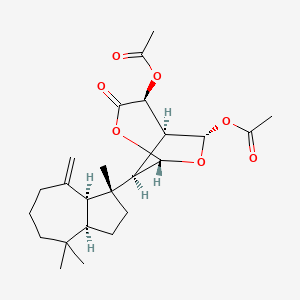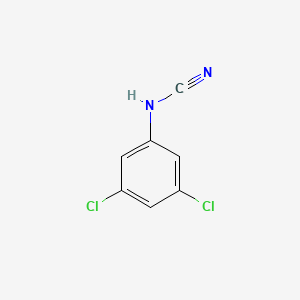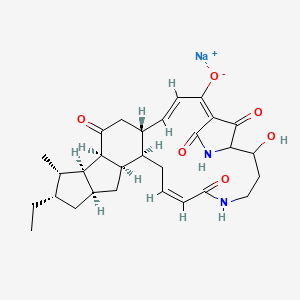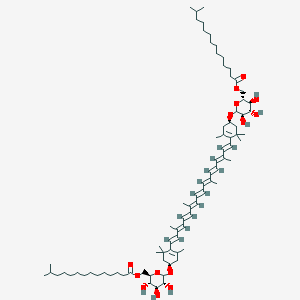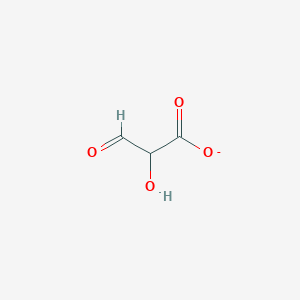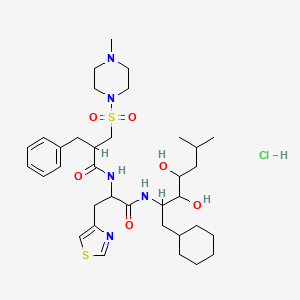
Methylprednisolone suleptanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylprednisolone suleptanate is an organic sodium salt that is the monosodium salt of methylprednisolone 21-suleptanic acid ester. It is a prodrug of methylprednisolone developed by Pharmacia Corp for the treatment of asthma. It has a role as an anti-inflammatory agent, a glucocorticoid receptor agonist, a prodrug and an anti-asthmatic drug. It contains a methylprednisolone 21-suleptanic acid ester(1-).
Wissenschaftliche Forschungsanwendungen
Potential Use in Immunological Diseases
Methylprednisolone suleptanate, a prodrug of methylprednisolone, has been explored for its potential use in treating immunological diseases. Preliminary preclinical data suggested its efficacy for intravenous treatment of such conditions. Its anti-inflammatory and bronchodilatory effects have been demonstrated in various animal models, indicating potential applications beyond asthma treatment for which it was initially developed (Paggiaro, 2000).
Application in Lupus Nephritis
Methylprednisolone suleptanate has been evaluated for its efficacy in lupus nephritis patients. A Phase II trial demonstrated its safety and effectiveness in pulse therapy, with doses up to 1000 mg/day being well tolerated. The therapy showed promise in delaying the onset of CNS symptoms in systemic lupus erythematosus (SLE) patients, especially those with organic brain disease, suggesting a broader therapeutic window for autoimmune conditions (Paggiaro, 2000).
Preclinical Studies in Spinal Cord Injury
There are ongoing preclinical studies investigating the potential of methylprednisolone suleptanate in the treatment of spinal cord injuries. These studies aim to understand the drug's mechanism of action and its ability to mitigate injury impacts at the spinal level, offering insights into novel therapeutic approaches for such debilitating conditions (Paggiaro, 2000).
Neuroprotective Effects
Research into methylprednisolone suleptanate's neuroprotective effects has shown it to have potential benefits in central nervous system injuries. Its ability to inhibit lipid peroxidation, a process implicated in secondary CNS injury, underscores its therapeutic potential independent of its glucocorticoid receptor actions. This has led to the development of steroid analogues like lazaroids, aiming to harness these neuroprotective effects without the complications associated with corticosteroid therapy (Kavanagh & Kam, 2001).
Therapeutic Properties in Liver Transplantation
A study on deceased donor liver transplantation highlighted methylprednisolone's ability to reduce inflammation in the donor liver, thereby improving outcomes post-transplantation. This finding suggests its potential utility in enhancing organ transplant success rates by mitigating brain death-associated damages through its anti-inflammatory effects (Kotsch et al., 2008).
Eigenschaften
CAS-Nummer |
90350-40-6 |
|---|---|
Produktname |
Methylprednisolone suleptanate |
Molekularformel |
C33H48NNaO10S |
Molekulargewicht |
673.8 g/mol |
IUPAC-Name |
sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1 |
InChI-Schlüssel |
CDMLLMOLWUKNEK-AOHDELFNSA-M |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
Andere CAS-Nummern |
90350-40-6 |
Synonyme |
methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate) methylprednisolone suleptanate MPSO PNU-67590A U 67590A U-67,590A U-67590A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)
